Ethylcyclohexane

Catalog No.
S583456
CAS No.
1678-91-7
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylcyclohexane

CAS Number

1678-91-7

Product Name

Ethylcyclohexane

IUPAC Name

ethylcyclohexane

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-2-8-6-4-3-5-7-8/h8H,2-7H2,1H3

InChI Key

IIEWJVIFRVWJOD-UHFFFAOYSA-N

SMILES

CCC1CCCCC1

solubility

5.61e-05 M

Synonyms

ethylcyclohexane

Canonical SMILES

CCC1CCCCC1

The exact mass of the compound Ethylcyclohexane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.61e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8880. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. It belongs to the ontological category of cycloalkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Ethylcyclohexane is a C8 cycloalkane recognized for its utility as a non-polar solvent and a component in specialized fuel formulations. As a saturated cyclic hydrocarbon, it provides a defined molecular structure that contrasts with aromatic analogs like ethylbenzene or simpler cycloalkanes such as cyclohexane. Its key procurement-relevant characteristics include a specific boiling point, a very low freezing point, and distinct combustion properties, which are critical for process control, low-temperature applications, and performance as a fuel standard or additive.

Substituting Ethylcyclohexane with seemingly similar compounds like cyclohexane, methylcyclohexane, or the aromatic analog ethylbenzene is often unviable in controlled applications. The addition of a single ethyl group significantly alters the physical properties that govern processability and performance. For instance, these substitutions result in distinct boiling points, which affects solvent recovery and reaction temperature control. More critically, freezing points differ dramatically; cyclohexane's freezing point of 6.5°C is prohibitive for low-temperature work where Ethylcyclohexane excels with its -111.3°C freezing point. In fuel science, the specific cycloalkane structure directly impacts anti-knock properties, making precise composition essential for use as a reference fuel or high-performance blend component.

Superior Low-Temperature Fluidity: A Dramatically Lower Freezing Point than Key Alternatives

Ethylcyclohexane offers an exceptionally wide liquid range suitable for processes requiring low-temperature conditions. Its freezing point of -111.3°C is significantly lower than that of its parent compound, cyclohexane, which freezes at a commercially restrictive 6.5°C. It also maintains fluidity at temperatures far below the freezing point of the common aromatic solvent toluene (-95°C). This property is a critical differentiator for applications in cold environments or cryogenic processes.

Evidence DimensionFreezing Point (°C)
Target Compound Data-111.3°C (Ethylcyclohexane)
Comparator Or Baseline6.5°C (Cyclohexane); -95°C (Toluene)
Quantified Difference117.8°C lower than Cyclohexane; 16.3°C lower than Toluene
ConditionsStandard atmospheric pressure.

This ensures the compound remains liquid and pumpable for chemical synthesis, extraction, or as a heat transfer fluid in applications where common substitutes would solidify.

Defined Thermal Profile: Higher Boiling Point for Reduced Volatility Compared to Core Cycloalkanes

Ethylcyclohexane provides a distinct processability advantage over lower alkylated cycloalkanes due to its higher boiling point. At 132°C, it is significantly less volatile than both methylcyclohexane (101°C) and cyclohexane (81°C). This property allows for higher reaction temperatures without requiring high-pressure equipment and reduces evaporative losses during handling and storage compared to its lower-boiling-point analogs.

Evidence DimensionNormal Boiling Point (°C)
Target Compound Data132°C (Ethylcyclohexane)
Comparator Or Baseline101°C (Methylcyclohexane); 81°C (Cyclohexane)
Quantified Difference31°C higher than Methylcyclohexane; 51°C higher than Cyclohexane
ConditionsStandard atmospheric pressure.

The higher boiling point enables more precise temperature control in reflux reactions and simplifies solvent handling and recovery, directly impacting process safety and efficiency.

Utility as a Fuel Component: Balancing Octane Rating Between Aromatic and Simpler Cycloalkane Substitutes

In fuel research and formulation, Ethylcyclohexane serves as a valuable component with anti-knock properties that are distinct from its common substitutes. While its Research Octane Number (RON) is not as high as the aromatic solvent Toluene (RON ≈ 120), it provides a significant octane boost compared to simpler cycloalkanes like methylcyclohexane (RON ≈ 75). This positions Ethylcyclohexane as a useful reference compound or blend component for achieving specific, intermediate octane targets in surrogate fuel mixtures without introducing aromatics.

Evidence DimensionResearch Octane Number (RON)
Target Compound DataReported values vary, often cited in the 90-100 range for blending.
Comparator Or Baseline≈ 120 (Toluene); ≈ 75 (Methylcyclohexane)
Quantified DifferenceLower than Toluene but significantly higher than Methylcyclohexane.
ConditionsStandard Cooperative Fuel Research (CFR) engine tests (ASTM D2699).

This allows fuel scientists and engineers to precisely formulate test fuels or specialty blends with controlled anti-knock characteristics, where neither highly aromatic nor simple cycloalkane components meet the required performance specification.

Low-Temperature Process Solvent

For chemical reactions, extractions, or cleaning processes that must be conducted below 0°C, Ethylcyclohexane is a preferred choice. Its extremely low freezing point of -111.3°C ensures it remains a low-viscosity liquid, preventing process failure where solvents like cyclohexane (FP 6.5°C) would be unusable.

Reference and Surrogate Fuel Component

In combustion and engine research, Ethylcyclohexane is specified as a key component in surrogate fuel mixtures that mimic real-world fuels. Its well-defined structure and intermediate octane rating allow researchers to formulate non-aromatic test fuels with precise anti-knock properties, bridging the performance gap between simple cycloalkanes and high-octane aromatics.

Specialty Solvent for Higher Temperature Reactions

When a non-polar, cycloaliphatic solvent is required for reactions above 100°C, Ethylcyclohexane's 132°C boiling point offers a clear advantage. It allows for higher process temperatures at atmospheric pressure compared to methylcyclohexane (BP 101°C) or cyclohexane (BP 81°C), improving reaction kinetics while reducing the need for pressurized systems.

Physical Description

Ethyl cyclohexane appears as a colorless liquid. (USCG, 1999)

XLogP3

4

Boiling Point

269 °F at 760 mm Hg (USCG, 1999)
131.9 °C

Flash Point

95 °F (USCG, 1999)

Density

0.788 at 68 °F (USCG, 1999)

LogP

4.56 (LogP)

Melting Point

-168 °F (USCG, 1999)
-111.3 °C

UNII

567IJI1215

GHS Hazard Statements

Aggregated GHS information provided by 233 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 233 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 227 of 233 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (88.11%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H336 (60.79%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

31.02 mm Hg (USCG, 1999)
12.83 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1678-91-7

Wikipedia

Ethylcyclohexane

Biological Half Life

2.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Computer and electronic product manufacturing
Cyclohexane, ethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

Explore Compound Types